molecular formula C50H88N14O15 B612389 NoxA1ds CAS No. 1435893-78-9

NoxA1ds

Cat. No. B612389
M. Wt: 1125.33
InChI Key: DHBOJLLJKHKZGT-XTGVMIFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NoxA1ds is a potent and selective NADPH oxidase 1 (NOX1) inhibitor . It exhibits selectivity for NOX1 over NOX2, NOX4, NOX5, and xanthine oxidase . It inhibits NOX1-derived O2- production in HT-29 human colon cancer cells . It can be used for the research of hypertension, atherosclerosis, and neoplasia .


Synthesis Analysis

NoxA1ds was designed to target the interaction between NOXA1 and NOX1 of the canonical NOX1 oxidase isozyme by replicating the amino acid region on NOXA1 that is equivalent to the “activation domain” of p67 phox .


Molecular Structure Analysis

The molecular weight of NoxA1ds is 1125.33 . The formula is C50H88N14O15 . The sequence is EPVDALGKAKV .


Chemical Reactions Analysis

NoxA1ds establishes a critical interaction site for Nox1-NOXA1 binding required for enzyme activation .


Physical And Chemical Properties Analysis

The molecular formula of NoxA1ds is C52H92N14O17 and its molecular weight is 1185.35 . It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

Scientific Research Applications

  • Inhibition of Nox1 Oxidase and Attenuation of Endothelial Cell Migration : NoxA1ds effectively inhibits Nox1-derived superoxide anion production and reduces endothelial cell migration under hypoxic conditions, suggesting potential therapeutic applications for suppressing oxidative stress-related diseases like hypertension and atherosclerosis (Ranayhossaini et al., 2013).

  • Regulation of Nox1 Activity Through Protein Kinase A-mediated Phosphorylation : Phosphorylation of NoxA1 leads to enhanced complex formation with 14-3-3 proteins, influencing Nox1-dependent ROS production. This indicates the role of NoxA1 in the regulation of Nox1 activity, which is essential in understanding the molecular mechanisms of diseases like cancer where ROS plays a critical role (Kim et al., 2007).

  • Structural Modification of NoxA1 by Oxidative Stress : Research demonstrates that cold atmospheric plasma (CAP) induces structural changes in NoxA1 SH3 protein. Understanding these changes is important for insights into the role of reactive oxygen and nitrogen species in diseases like cancer (Attri et al., 2020).

  • Role in Cancer Therapy Resistance : NOXA, including its form as part of the Nox1 activator, is implicated in the mechanisms of cancer treatment resistance. For example, NOXA marks an aggressive subtype of pancreatic ductal adenocarcinoma, and its targeting can trigger apoptosis, providing a novel approach for cancer therapy (Doffo et al., 2021).

  • Ubiquitin C-terminal hydrolase-L1 in Cancer Chemosensitivity : The stability of NOXA, regulated by the deubiquitylating enzyme UCH-L1, is critical in determining the sensitivity of cancer cells to chemotherapy. This suggests that targeting the UCH-L1/NOXA interaction may be an effective strategy for overcoming cancer chemoresistance (Brinkmann et al., 2013).

properties

IUPAC Name

(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H88N14O15/c1-25(2)22-33(44(73)55-24-36(65)58-31(14-9-11-19-51)45(74)56-28(7)42(71)59-32(15-10-12-20-52)46(75)62-39(26(3)4)41(54)70)60-43(72)29(8)57-47(76)34(23-38(68)69)61-49(78)40(27(5)6)63-48(77)35-16-13-21-64(35)50(79)30(53)17-18-37(66)67/h25-35,39-40H,9-24,51-53H2,1-8H3,(H2,54,70)(H,55,73)(H,56,74)(H,57,76)(H,58,65)(H,59,71)(H,60,72)(H,61,78)(H,62,75)(H,63,77)(H,66,67)(H,68,69)/t28-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBOJLLJKHKZGT-XTGVMIFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H88N14O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1125.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NoxA1ds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.